molecular formula C13H12N2O2S B401676 N-[3-(acetylamino)phenyl]thiophene-2-carboxamide

N-[3-(acetylamino)phenyl]thiophene-2-carboxamide

Cat. No.: B401676
M. Wt: 260.31g/mol
InChI Key: LIDSZOZNZQHXRE-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]thiophene-2-carboxamide typically involves the reaction of 3-acetamidophenylamine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a role in regulating insulin signaling pathways . The compound binds to the active site of the enzyme, preventing its activity and thereby modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Hydroxyphenyl)thiophene-2-carboxamide
  • N-(3-Bromophenyl)thiophene-2-carboxamide
  • N-(3-Chlorophenyl)thiophene-2-carboxamide

Uniqueness

N-[3-(acetylamino)phenyl]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays .

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31g/mol

IUPAC Name

N-(3-acetamidophenyl)thiophene-2-carboxamide

InChI

InChI=1S/C13H12N2O2S/c1-9(16)14-10-4-2-5-11(8-10)15-13(17)12-6-3-7-18-12/h2-8H,1H3,(H,14,16)(H,15,17)

InChI Key

LIDSZOZNZQHXRE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CS2

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CS2

Origin of Product

United States

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